molecular formula C20H17N3O6S2 B2742296 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate CAS No. 877650-86-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate

Cat. No.: B2742296
CAS No.: 877650-86-7
M. Wt: 459.49
InChI Key: QXQFACVWGUNHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This novel chemical entity, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate, is a complex hybrid molecule designed for advanced pharmacological research, particularly in the field of kinase inhibition and antibacterial agent development. Its structure integrates multiple pharmacophores with established bioactivity: the 1,3,4-thiadiazole scaffold is a privileged structure known for its diverse biological properties, including antimicrobial and anticancer activities, often acting as enzyme inhibitors [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910257/]. The incorporation of a cyclopropanecarboxamido moiety can enhance metabolic stability and influence the molecule's binding affinity to target proteins. The 4-oxo-4H-pyran (or pyran-4-one) core is another significant motif frequently explored for its kinase inhibitory potential [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00498]. The 3-methoxybenzoate ester group contributes to the molecule's overall lipophilicity, which is a critical parameter for cell membrane permeability. Researchers are investigating this compound as a potential multi-targeting agent, with its primary research value lying in the exploration of structure-activity relationships (SAR) against a panel of serine/threonine and tyrosine kinases, as well as its efficacy against drug-resistant bacterial strains. The proposed mechanism of action involves the competitive inhibition of ATP-binding sites in kinase catalytic domains, while its antibacterial activity is hypothesized to stem from interference with bacterial enzyme systems such as dihydropteroate synthase or DNA gyrase. This makes it a valuable tool for chemists and biologists studying signal transduction pathways and developing new therapeutic strategies against proliferative and infectious diseases.

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-27-13-4-2-3-12(7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-5-6-11/h2-4,7-9,11H,5-6,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQFACVWGUNHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms. Its structural components include:

  • Thiadiazole moiety : Implicated in anticancer activities.
  • Pyran ring : Contributes to the overall stability and reactivity of the compound.
  • Methoxybenzoate group : Enhances lipophilicity, potentially improving bioavailability.

Molecular Formula

C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the thiadiazole : This involves cyclization reactions that incorporate cyclopropanecarboxamide.
  • Functionalization of the pyran ring : This step is crucial for achieving the desired biological properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyran moieties exhibit significant cytotoxicity against various cancer cell lines. The biological activity of this compound has been evaluated using several methods:

  • MTT Assay : Used to assess cell viability and cytotoxicity.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) is a critical measure for determining potency against cancer cells.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.084 ± 0.020
A549 (Lung Cancer)0.034 ± 0.008
NIH3T3 (Non-cancer)>100

The results demonstrate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The presence of the thiadiazole moiety may interfere with key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Several studies suggest that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Study on MCF-7 and A549 Cell Lines :
    • The compound was tested against MCF-7 and A549 cell lines, showing significant anticancer properties with low IC50 values, indicating high potency.
    • Further studies revealed that it could synergize with existing chemotherapeutics, enhancing their efficacy without increasing toxicity.
  • Thiadiazole Derivatives :
    • Similar derivatives have shown promising results in preclinical trials, suggesting a broader applicability of this class of compounds in cancer therapy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Potential Applications Reference
6-(((5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methoxybenzoate Thiadiazole + Pyran + Benzoate Cyclopropanecarboxamido, thioether, methoxy Antimicrobial, enzyme inhibition N/A
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole + Pyridine Thione, aromatic Anticancer, antiviral [1]
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran + Pyrazole Amino, cyano, ester Antidiabetic, antioxidant [2]
Zygocaperoside Triterpenoid saponin Hydroxyl, glycoside Anti-inflammatory [3]
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid Pyran + Benzoic acid Sulfate, hydroxyl Antioxidant, enzyme inhibition [4]

Key Observations:

Thiadiazole vs. Oxadiazole : The thiadiazole moiety in the target compound may exhibit greater metabolic stability compared to oxadiazole derivatives due to sulfur’s electronegativity and resistance to hydrolysis .

Pyran Derivatives : The 4-oxo-4H-pyran core in the target compound shares structural similarity with pyran-based antidiabetic agents (e.g., compound 11b in ), but the addition of a thioether linkage likely alters its pharmacokinetic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.